Home > Products > Building Blocks P876 > 3,4-Dihydro-2(1H)-quinolinone
3,4-Dihydro-2(1H)-quinolinone - 553-03-7

3,4-Dihydro-2(1H)-quinolinone

Catalog Number: EVT-294150
CAS Number: 553-03-7
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dihydro-2(1H)-quinolinone, also known as 2-oxo-tetrahydroquinoline (2 O-THQ), is a heterocyclic organic compound featuring a bicyclic structure. It consists of a benzene ring fused to a six-membered nitrogen-containing ring, with a carbonyl group at position 2. This scaffold serves as a fundamental building block in numerous natural and synthetic compounds demonstrating diverse biological and pharmacological activities. [, ]

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • Compound Description: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a derivative of 3,4-dihydro-2(1H)-quinolinone with a hydroxyl group substituted at the 7th position of the quinolinone core. This compound serves as a key intermediate in the synthesis of aripiprazole , a medication used to treat schizophrenia and bipolar disorder.
  • Relevance: The presence of the hydroxyl group at the 7th position makes 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone a suitable precursor for further modifications, such as etherification as seen in the synthesis of aripiprazole. This highlights the structural similarity and synthetic utility of this compound compared to 3,4-dihydro-2(1H)-quinolinone.

6-Amino-3,4-dihydro-2(1H)-quinolinone

  • Compound Description: 6-Amino-3,4-dihydro-2(1H)-quinolinone is another derivative of 3,4-dihydro-2(1H)-quinolinone where an amino group is incorporated at the 6th position of the core structure.

3-Chloro-1,4-disubstituted-2(1H)-quinolinones

  • Compound Description: These compounds represent a series of 3,4-dihydro-2(1H)-quinolinone derivatives featuring a chlorine atom at the 3rd position and varying substituents at the 1st and 4th positions of the quinolinone ring. They are formed through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide.

3,3-Dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones

  • Compound Description: These are derivatives of 3,4-dihydro-2(1H)-quinolinone, characterized by two chlorine atoms at the 3rd position, a hydroxyl group at the 4th position, and varying substituents at the 1st and 4th positions. These compounds, along with 1,4-disubstituted-1,4-dihydro-quinoline-2,3-dione, are synthesized through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide at a specific voltage (-0.8 V vs SCE).

1,4-Disubstituted-1,4-dihydro-quinoline-2,3-dione (Dioxindoles)

  • Compound Description: These derivatives of 3,4-dihydro-2(1H)-quinolinone are characterized by a unique 2,3-dione functionality and varying substituents at the 1st and 4th positions. They are synthesized through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide and can undergo ring contraction to form 3-hydroxy-1,3-dihydroindol-2-ones.

1-(1-Multi-substituted benzoyl 4-piperidyl)-3,4-dihydro-2(1H)-quinolinones

  • Compound Description: These are a series of complex derivatives of 3,4-dihydro-2(1H)-quinolinone, featuring a piperidine ring linked to the quinolinone core via a benzoyl group, which is further modified with multiple substituents. These compounds have been investigated for their antagonistic activity on the arginine vasopressin receptor V1a.

3S,4R-Dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone (1)

  • Compound Description: This compound is a naturally occurring diastereomeric quinolinone alkaloid isolated from the marine-derived fungus Penicillium janczewskii.

3R,4R-Dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone (2)

  • Compound Description: This naturally occurring diastereomer, isolated alongside compound 1 from the marine-derived fungus Penicillium janczewskii, exhibits moderate specificity towards SKOV-3 cells (ovarian cancer cell line).

Peniprequinolone

  • Compound Description: Peniprequinolone is a known alkaloid found in Penicillium janczewskii.

3-Methoxy-4-hydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone (4)

  • Compound Description: This compound, found in Penicillium janczewskii, features both methoxy and hydroxy groups incorporated into the 3,4-dihydro-2(1H)-quinolinone core, alongside a methoxyphenyl substituent.

1-[4-(4-Aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones

  • Compound Description: This series of compounds represents a group of 3,4-dihydro-2(1H)-quinolinone derivatives characterized by a butyl chain at position 1, which is connected to a piperazine ring further substituted with various aryl groups. These compounds have shown potential antipsychotic activity due to their potent antagonism of 5-HT1A, 5-HT2, and D2 receptors.

Aripiprazole

  • Compound Description: Aripiprazole, systematically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is an atypical antipsychotic medication. It exhibits potent partial agonist activity at dopamine D2 receptors and displays a unique pharmacological profile compared to other antipsychotic drugs. Aripiprazole is synthesized using 7-hydroxy-3,4-dihydro-2(1H)-quinolinone as a key intermediate.

5,6,7,8-Tetrahydro-2(1H)-quinolinone

  • Compound Description: This compound, a product of the selective ionic hydrogenation of 2-quinolinol using cyclohexane in a superacid system, represents a hydrogenated form of 3,4-dihydro-2(1H)-quinolinone.

3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k)

  • Compound Description: This compound is a potent inhibitor of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release from platelets. It shows greater potency than esculetin, a known inhibitor of 12-HETE release, and exhibits in vivo inhibitory activity on platelet adhesion in rats.

(S)-(+)-3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone ((S)-(+)-5k)

  • Compound Description: This enantiomer of compound 5k demonstrates a better pharmacological profile compared to the racemic mixture and is considered a potential drug candidate for further development.

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone (Cilostazol)

  • Compound Description: Cilostazol is an antithrombotic drug that acts as a selective inhibitor of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic AMP (cAMP) in platelets and blood vessels. This mechanism of action results in vasodilation and inhibition of platelet aggregation. Cilostazol is clinically used for the treatment of intermittent claudication, a condition that causes pain in the legs during exercise due to reduced blood flow.

1-{1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl}-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

  • Compound Description: OPC-21268 is a selective, nonpeptide antagonist of the vasopressin V1a receptor. Vasopressin is a hormone that plays a role in regulating blood pressure and fluid balance in the body. By blocking the V1a receptor, OPC-21268 inhibits the effects of vasopressin on blood vessels, potentially leading to vasodilation and a decrease in blood pressure.

5-(3-tert-Butylamino-2-hydroxy-propoxy)-3,4-dihydro-2(1H)-quinolinone hydrochloride (Carteolol)

  • Compound Description: Carteolol is a beta-adrenergic blocking agent used to treat hypertension (high blood pressure) and glaucoma. It works by blocking the action of the hormone epinephrine (adrenaline) on the heart and blood vessels, leading to a slower heart rate and reduced blood pressure.

2(1H)-Quinolinone and 1(2H)-Isoquinolinone

  • Compound Description: These compounds are hydroxylated derivatives of quinoline and isoquinoline, respectively, found as groundwater contaminants at a tar oil contaminated site. Their presence in higher concentrations than their parent compounds suggests microbial degradation of quinoline and isoquinoline under sulfate-reducing conditions.

3,4-Dihydro-2(1H)-quinolinone and 3,4-Dihydro-1(2H)-isoquinolinone

  • Compound Description: These compounds, also found as groundwater contaminants at a tar oil contaminated site, are hydrogenated derivatives of 2(1H)-quinolinone and 1(2H)-isoquinolinone, respectively. The ratio of these hydroxylated and hydrogenated derivatives to their parent compounds can be used as an indicator for the occurrence of biological natural attenuation processes in contaminated environments.

4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine hydrogen chloride (AC-42)

  • Compound Description: AC-42 acts as an allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR). Unlike orthosteric agonists, which bind to the same site as the endogenous ligand acetylcholine, AC-42 binds to a distinct allosteric site on the receptor. This binding allosterically modulates the receptor's conformation, leading to its activation.

1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

  • Compound Description: This compound, a novel derivative of AC-42, is a potent and selective M1 mAChR agonist. Similar to AC-42, it exhibits allosteric agonism, suggesting a potential for selective activation of specific mAChR subtypes. Studies have shown that, unlike full and partial orthosteric agonists which induce significant M1 mAChR internalization and down-regulation, prolonged exposure to 77-LH-28-1 does not significantly alter either cell-surface or total cellular M1 mAChR expression.

4-Aryl-3,4-dihydro-2(1H)-quinolinone

  • Compound Description: This compound represents a derivative of 3,4-dihydro-2(1H)-quinolinone where an aryl group is attached to the 4th position. It is synthesized through a multi-step process starting from O-ethoxybenzaldehyde and malonic acid.

4,4-Bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinones

  • Compound Description: These compounds are derivatives of 3,4-dihydro-2(1H)-quinolinone characterized by the presence of two ethoxycarbonyl groups at the 4th position of the quinolinone ring. These compounds are efficiently synthesized through a manganese(III)-mediated oxidative 6-endo-trig cyclization of diethyl 2-[2-(N-arylamino)-2-oxoethyl]malonates.

Isatoic Anhydrides

  • Compound Description: Isatoic anhydrides are a class of heterocyclic compounds that share structural similarities with 3,4-dihydro-2(1H)-quinolinones, particularly in their core ring systems. Research suggests that certain isatoic anhydrides exhibit potent inhibitory activity against both MAO-A and MAO-B, which are enzymes responsible for the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine.
Classification

3,4-Dihydro-2(1H)-quinolinone is classified as a heterocyclic compound and more specifically as a quinolinone. Its structure features a saturated dihydro group (indicating two hydrogen atoms added to the quinoline structure), contributing to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinolinone can be achieved through various methods, with notable efficiency demonstrated in microwave-assisted reactions. One efficient synthesis method involves a three-component reaction using aromatic aldehydes, aromatic amines, and Meldrum's acid under microwave irradiation.

Key Synthesis Method

  • Reagents: Aromatic aldehydes, aromatic amines (such as p-toluidine), and Meldrum's acid.
  • Solvent: Acetic acid (HOAc) was found to be the most effective solvent.
  • Conditions: The reaction was performed at 100 °C for 15 minutes under microwave irradiation.
  • Yield: The yield of the product increased from 63% to 87% by optimizing temperature from 80 °C to 100 °C .

This method is advantageous due to its simplicity, short reaction time, and high yields without requiring catalysts.

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinolinone can be represented as follows:

  • Molecular Formula: C9_{9}H9_{9}N\O
  • Molecular Weight: Approximately 149.17 g/mol

Structural Features

  • The compound features a dihydro configuration that indicates the presence of two additional hydrogen atoms compared to its fully unsaturated counterpart.
  • The nitrogen atom in the structure contributes to its basicity and potential for forming coordination complexes with metals.

Spectroscopic Data

  • Infrared Spectroscopy (IR): Characteristic absorption bands can be observed for N-H stretching (around 3300 cm1^{-1}) and C=O stretching (around 1650 cm1^{-1}).
  • Nuclear Magnetic Resonance (NMR): The chemical shifts provide insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

3,4-Dihydro-2(1H)-quinolinone participates in various chemical reactions due to its functional groups. Notable reactions include:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation, forming derivatives useful in medicinal chemistry.
  • Condensation Reactions: It can react with electrophiles or nucleophiles due to the presence of reactive sites on the aromatic rings.

Example Reaction

One significant reaction involves the conversion of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone into aripiprazole, an antipsychotic medication. This process includes alkylation with dibromobutane under reflux conditions .

Mechanism of Action

The mechanism of action for compounds derived from 3,4-dihydro-2(1H)-quinolinone often involves modulation of neurotransmitter systems. For instance:

  • Inhibition of Enzymes: Compounds have been designed to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both crucial targets in treating Alzheimer's disease.

Biological Activity

Studies indicate that derivatives can interact with specific sites on these enzymes, leading to increased levels of neurotransmitters such as dopamine and acetylcholine, which are pivotal in cognitive functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting points range from approximately 110 °C to 112 °C depending on purity and specific derivatives.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

3,4-Dihydro-2(1H)-quinolinone has several scientific applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in synthesizing various pharmaceuticals, including antipsychotic medications like aripiprazole.
  • Neuroprotective Agents: Research indicates potential applications in developing drugs for neurodegenerative diseases like Alzheimer's disease due to its ability to inhibit key enzymes involved in neurotransmitter degradation.
Introduction to 3,4-Dihydro-2(1H)-quinolinone

Chemical Structure and Nomenclature

3,4-Dihydro-2(1H)-quinolinone (systematic IUPAC name: 3,4-dihydro-1H-quinolin-2-one) features a bicyclic structure comprising a benzene ring fused to a six-membered lactam ring. The core structure has the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol. Its characteristic lactam group (–NH–C=O) at position 2 distinguishes it from fully aromatic quinolines. The non-aromatic nature of the heterocyclic ring introduces conformational flexibility while maintaining planarity with the aromatic system, facilitating specific biological target interactions [10].

Table 1: Fundamental Chemical Identifiers

PropertyValue/Descriptor
CAS Registry Number553-03-7
Molecular FormulaC₉H₉NO
Molecular Weight147.18 g/mol
SMILES NotationO=C1CCC2=CC=CC=C2N1
IUPAC Name3,4-dihydro-1H-quinolin-2-one
Key Functional GroupsLactam (cyclic amide), aromatic benzene

Structurally, the lactam ring adopts a half-chair conformation with partial double-bond character between the carbonyl carbon and amide nitrogen. This electronic delocalization creates distinct regions for chemical modification: the aromatic ring (positions 5–8), the aliphatic methylene groups (positions 3 and 4), and the lactam nitrogen (position 1). Substituents at these positions profoundly influence physicochemical properties and biological activity profiles [6] [10]. Alternative designations include 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), hydrocarbostyril, or dihydrocarbostyril, though 3,4-dihydro-2(1H)-quinolinone remains the preferred systematic name in chemical literature.

Historical Context in Medicinal Chemistry

The historical significance of 3,4-dihydro-2(1H)-quinolinone derivatives emerged through dual pathways: isolation from natural sources and targeted synthetic development. Early investigations identified naturally occurring 2O-THQ alkaloids across diverse plant families, though comprehensive characterization lagged behind other alkaloid classes. These plant-derived compounds initially attracted interest for their physiological effects but faced development challenges due to limited availability and structural complexity [1] [9].

Synthetic exploration accelerated in the late 20th century following discoveries that this scaffold conferred favorable pharmacokinetic properties and target selectivity. A pivotal advancement occurred with the development of aripiprazole (FDA-approved 2002), featuring a 3,4-dihydro-2(1H)-quinolinone core modified with a piperazine linker. This antipsychotic demonstrated the scaffold’s compatibility with central nervous system targets, specifically dopamine and serotonin receptors. Subsequent innovations yielded cilostazol (PDE3 inhibitor for intermittent claudication) and carteolol (non-selective beta-adrenergic blocker for glaucoma), cementing the scaffold’s pharmaceutical relevance [3].

Table 2: Historical Milestones of Quinolinone Derivatives

Time PeriodDevelopment MilestoneSignificance
Pre-1980sIsolation of 2O-THQ alkaloids from plantsRevealed natural occurrence but limited characterization
1986Introduction of carteolol (β-blocker)First therapeutic application of modified scaffold
1999FDA approval of cilostazol (PDE3 inhibitor)Demonstrated cardiovascular applications
2002FDA approval of aripiprazole (antipsychotic)Validated CNS penetrance and receptor polypharmacology
2010s–PresentDesign of multi-target agents for neurodegenerationExpanding therapeutic applications through rational design

Significance in Drug Discovery and Development

The 3,4-dihydro-2(1H)-quinolinone scaffold occupies a strategic position in modern drug discovery due to three cardinal virtues: synthetic tractability, structural diversity, and target versatility. Synthetic accessibility enables efficient library generation through established reactions like N-alkylation, carbonyl modifications, electrophilic aromatic substitution, and ring functionalization. This facilitates rapid exploration of structure-activity relationships (SAR) across multiple therapeutic domains [3] [6].

Pharmacologically, this scaffold demonstrates remarkable target promiscuity while maintaining selectivity within optimized derivatives. Key activities include:

  • Enzyme Inhibition: Potent modulation of phosphodiesterases (PDEs), monoamine oxidases (MAOs), tubulin polymerization, and nitric oxide synthase [3] [5] [7]
  • Receptor Interactions: High-affinity engagement of dopamine (D₂), serotonin (5-HT₁ₐ), sigma-1 (σ₁), vasopressin, and β-adrenergic receptors [3] [8]
  • Multitarget Profiles: Designed polypharmacology for complex diseases like Alzheimer’s through cholinesterase/MAO dual inhibition [5]

Table 3: Diverse Pharmacological Profiles Enabled by Scaffold Modification

Therapeutic AreaBiological TargetsRepresentative Derivatives
NeuropharmacologyDopamine/Serotonin receptorsAripiprazole analogs
Cardiovascular DiseasePDE3, β-adrenergic receptorsCilostazol, carteolol
OncologyTubulin polymerizationSulfonamide-quinolinone hybrids
NeurodegenerationCholinesterase/MAO dual inhibitionQuinolinone-dithiocarbamates
AnalgesiaSigma-1 (σ₁) receptorsQuinolinone-morpholine hybrids

The scaffold’s three-dimensional architecture permits vector-specific modifications: position 1 (N-alkylation) modulates membrane permeability and pharmacokinetics; positions 3/4 influence conformational flexibility and steric complementarity; positions 5–8 enable aromatic stacking and hydrogen bonding interactions. This spatial control facilitates optimization of target engagement while minimizing off-target effects [5] [7]. Contemporary research exploits these advantages in developing multifunctional agents, particularly against complex pathologies like Alzheimer’s disease. Compound 3e (quinolinone-dithiocarbamate hybrid) exemplifies this approach, exhibiting balanced inhibition of acetylcholinesterase (IC₅₀ = 0.28 µM) and monoamine oxidases (MAO-A IC₅₀ = 0.91 µM; MAO-B IC₅₀ = 2.81 µM) with demonstrable blood-brain barrier penetration and low acute toxicity (LD₅₀ > 2500 mg/kg) [5]. Similarly, structural hybridization strategies have yielded tubulin polymerization inhibitors (e.g., D13, IC₅₀ = 6.74 µM) for anticancer applications and sigma-1 receptor antagonists for novel analgesics [7] [8]. These advances validate 3,4-dihydro-2(1H)-quinolinone as a privileged scaffold capable of addressing evolving therapeutic challenges through rational drug design.

Properties

CAS Number

553-03-7

Product Name

3,4-Dihydro-2(1H)-quinolinone

IUPAC Name

3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)

InChI Key

TZOYXRMEFDYWDQ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=CC=CC=C21

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,4-Dihydro-carbostyril; Hydrocarbostyril; 1,2,3,4-Tetrahydro-2(1H)-quinolinone; 1,2,3,4-Tetrahydro-2-oxoquinoline; 1,2,3,4-Tetrahydroquinolin-2-one; 2-Oxo-1,2,3,4-tetrahydroquinoline; 3,4-Dihydro-1H-quinolin-2-one; 3,4-Dihydro-2(1H)-quinolone; 3,4-D

Canonical SMILES

C1CC(=O)NC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.